

Technical Guide: Fmoc-Gly-Gly-allyl propionate for Advanced Drug Development

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Compound of Interest

Compound Name: *Fmoc-Gly-Gly-allyl propionate*

Cat. No.: *B15566121*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-allyl propionate is a specialized chemical linker molecule integral to the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its properties, synthesis, and application, designed to support researchers in leveraging this tool for advanced drug delivery systems. As a cleavable linker, it is designed to be stable in systemic circulation and to release its cytotoxic payload selectively within the target cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.

Core Compound Data

The fundamental properties of **Fmoc-Gly-Gly-allyl propionate** are summarized below, providing a quick reference for laboratory use.

Property	Value
CAS Number	2766214-15-5 [1] [2]
Molecular Formula	C25H26N2O7
Molecular Weight	466.48 g/mol [2]
Appearance	White to off-white solid
Purity	Typically ≥98.0% (HPLC)
Storage Conditions	Store at -20°C, sealed, away from moisture and light. For solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month. [3]

Experimental Protocols

Detailed methodologies for the synthesis of the peptide backbone and its subsequent conjugation are outlined below. These protocols are based on established principles of solid-phase peptide synthesis and bioconjugation.

Protocol 1: Solid-Phase Synthesis of Fmoc-Gly-Gly-OH

This protocol describes the synthesis of the dipeptide backbone using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

- Rink Amide resin
- Fmoc-Gly-OH
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- 1-Hydroxybenzotriazole (HOBT)

- N,N'-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
- First Amino Acid Coupling:
 - Activate the first Fmoc-Gly-OH (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
 - Monitor the coupling reaction using a Kaiser test.
 - Wash the resin with DMF and DCM.
- Second Amino Acid Coupling:
 - Repeat the Fmoc deprotection step to expose the amine of the first glycine residue.
 - Perform the second coupling with another activated Fmoc-Gly-OH as described in step 3.
- Final Fmoc Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.
- Cleavage from Resin: Cleave the Fmoc-Gly-Gly dipeptide from the resin using a TFA cleavage cocktail for 2-3 hours.
- Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum. Purify the peptide by reverse-phase HPLC.

Protocol 2: Esterification to Yield Fmoc-Gly-Gly-allyl propionate

This protocol describes a potential method for the esterification of the synthesized dipeptide.

Materials:

- Fmoc-Gly-Gly-OH (synthesized in Protocol 1)
- Allyl 3-bromopropionate
- Cesium carbonate (Cs_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution

Procedure:

- Solubilization: Dissolve Fmoc-Gly-Gly-OH in DMF.
- Deprotonation: Add cesium carbonate to the solution and stir at room temperature for 30 minutes.
- Esterification: Add allyl 3-bromopropionate to the reaction mixture and stir at room temperature overnight.
- Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield **Fmoc-Gly-Gly-allyl propionate**.

Protocol 3: General Workflow for ADC Synthesis

This protocol provides a general overview of how **Fmoc-Gly-Gly-allyl propionate** can be utilized in the synthesis of an Antibody-Drug Conjugate.

Materials:

- Monoclonal antibody (mAb)
- **Fmoc-Gly-Gly-allyl propionate**
- Cytotoxic drug with a suitable conjugation handle (e.g., an amine)
- Coupling agents (e.g., HBTU, DIPEA)
- Reducing agent for antibody (e.g., TCEP)
- Maleimide-functionalized cytotoxic drug (if using thiol conjugation)
- Purification systems (e.g., size-exclusion chromatography)

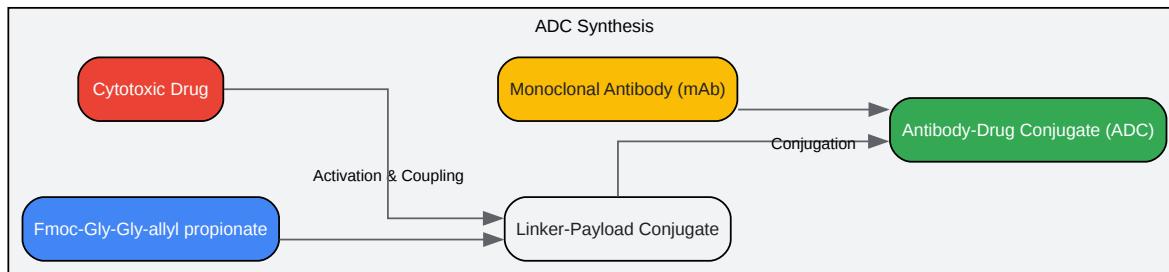
Procedure:

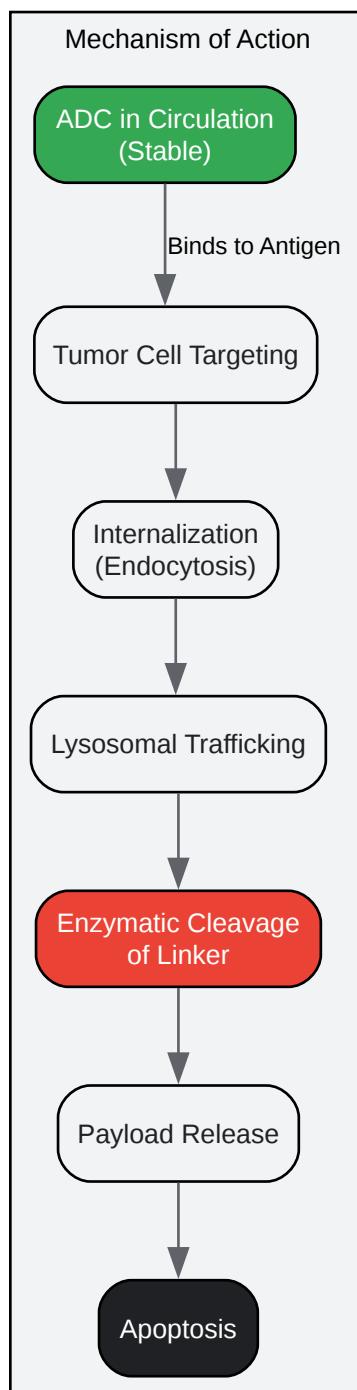
- Linker-Payload Conjugation:
 - Activate the carboxylic acid of **Fmoc-Gly-Gly-allyl propionate** using a suitable coupling agent.
 - React the activated linker with the amine group on the cytotoxic payload.
 - Purify the linker-payload conjugate.
- Antibody Preparation:
 - If targeting cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP to generate free thiol groups.
- Final Conjugation:
 - React the purified linker-payload construct with the prepared antibody. The specific chemistry will depend on the functional groups being targeted on the antibody and linker.

- Purification and Characterization:
 - Purify the resulting ADC using techniques such as size-exclusion chromatography to remove unconjugated antibody, linker, and payload.
 - Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Signaling Pathways and Mechanisms of Action

Fmoc-Gly-Gly-allyl propionate does not directly participate in cellular signaling pathways. Instead, it serves as a critical component in the delivery mechanism of ADCs. The diagrams below illustrate its role in the synthesis and function of an ADC.





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References

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